2-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE is a complex organic compound that features multiple functional groups, including nitro, methoxy, and hydrazone groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazone: Reacting 2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Esterification: Reacting the hydrazone intermediate with 4-nitrobenzoic acid or its derivatives under esterification conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to amines under appropriate conditions.
Reduction: The compound can be reduced to form various intermediates, depending on the reagents and conditions used.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives might be investigated for therapeutic applications, although specific studies would be required to determine efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE: This compound is unique due to its specific combination of functional groups.
Other Hydrazones: Compounds with similar hydrazone linkages but different substituents.
Nitrobenzoates: Compounds with nitrobenzoate groups but different additional functional groups.
Properties
Molecular Formula |
C23H17N5O11 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[2-[(E)-[[2-(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17N5O11/c1-37-20-11-17(27(33)34)10-18(28(35)36)22(20)38-13-21(29)25-24-12-15-4-2-3-5-19(15)39-23(30)14-6-8-16(9-7-14)26(31)32/h2-12H,13H2,1H3,(H,25,29)/b24-12+ |
InChI Key |
ZHTQWGZMYPMELO-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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